2-Bromo-5-chlorocinnamic acid
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Overview
Description
2-Bromo-5-chlorocinnamic acid is an organic compound with the molecular formula C9H6BrClO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with bromine and chlorine atoms at the 2 and 5 positions, respectively
Mechanism of Action
Target of Action
Cinnamic acid derivatives, which include 2-bromo-5-chlorocinnamic acid, have been reported to exhibit a wide range of biological activities . The specific targets would depend on the biological activity being considered.
Mode of Action
For instance, some cinnamic acid derivatives have been found to inhibit enzymes, modulate receptor activity, or interfere with essential biochemical processes .
Biochemical Pathways
For example, some cinnamic acid derivatives have been found to inhibit the biosynthesis of certain proteins or nucleic acids, disrupt cell membrane integrity, or modulate signal transduction pathways .
Result of Action
Cinnamic acid derivatives have been reported to induce a variety of cellular responses, such as cell cycle arrest, apoptosis, or changes in gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chlorocinnamic acid typically involves the bromination and chlorination of cinnamic acid derivatives. One common method is the bromination of 5-chlorocinnamic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-chlorocinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond in the cinnamic acid moiety can lead to the formation of 2-Bromo-5-chlorophenylpropanoic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed:
- Substituted derivatives with different functional groups.
- Oxidized products like carboxylic acids.
- Reduced products like phenylpropanoic acids.
Scientific Research Applications
2-Bromo-5-chlorocinnamic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Bromo-5-chlorobenzoic acid: Similar structure but lacks the cinnamic acid moiety.
2-Chloro-5-bromocinnamic acid: Similar substitution pattern but different positions of halogen atoms.
2-Bromo-5-fluorocinnamic acid: Fluorine substitution instead of chlorine.
Uniqueness: 2-Bromo-5-chlorocinnamic acid is unique due to its specific substitution pattern on the cinnamic acid framework, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms provides unique reactivity compared to other halogenated cinnamic acids.
Properties
IUPAC Name |
(E)-3-(2-bromo-5-chlorophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNJYSNCWOJZLX-DAFODLJHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=C/C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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